molecular formula C18H31N3O2 B10962468 N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide

N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide

Cat. No.: B10962468
M. Wt: 321.5 g/mol
InChI Key: SRGSSACDYSXHAU-UHFFFAOYSA-N
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Description

N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide is a chemical compound with the molecular formula C18H32N4O2 It is a cyclic amide that contains both a piperazine ring and a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of cyclopentylcarbonyl chloride with piperazine to form 4-(cyclopentylcarbonyl)piperazine.

    Alkylation: The next step is the alkylation of the piperazine derivative with 2-bromoethylamine to yield N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}amine.

    Amidation: Finally, the compound is synthesized by reacting N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}amine with cyclopentanecarboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide
  • N-{2-[4-(methylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide
  • N-{2-[4-(ethylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide

Uniqueness

N-{2-[4-(cyclopentylcarbonyl)piperazin-1-yl]ethyl}cyclopentanecarboxamide is unique due to the presence of the cyclopentylcarbonyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H31N3O2

Molecular Weight

321.5 g/mol

IUPAC Name

N-[2-[4-(cyclopentanecarbonyl)piperazin-1-yl]ethyl]cyclopentanecarboxamide

InChI

InChI=1S/C18H31N3O2/c22-17(15-5-1-2-6-15)19-9-10-20-11-13-21(14-12-20)18(23)16-7-3-4-8-16/h15-16H,1-14H2,(H,19,22)

InChI Key

SRGSSACDYSXHAU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NCCN2CCN(CC2)C(=O)C3CCCC3

Origin of Product

United States

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